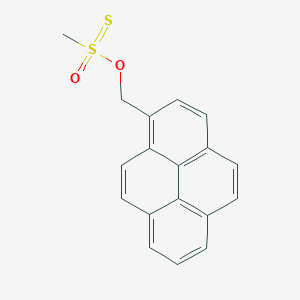

O-(Pyren-1-ylmethyl) methanesulfonothioate

Description

Properties

Molecular Formula |

C18H14O2S2 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

methyl-oxo-(pyren-1-ylmethoxy)-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/C18H14O2S2/c1-22(19,21)20-11-15-8-7-14-6-5-12-3-2-4-13-9-10-16(15)18(14)17(12)13/h2-10H,11H2,1H3 |

InChI Key |

QFLPDRNHUDOWOQ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=S)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

Origin of Product |

United States |

Preparation Methods

Direct Coupling of Pyrene Derivatives with Sulfonothioate Precursors

The most common approach involves the nucleophilic substitution or coupling of a pyrene derivative bearing a reactive functional group (such as a chloro or bromo substituent) with a methanesulfonothioate precursor. This method is supported by protocols documented in patent literature and organic synthesis journals, which emphasize the importance of controlled reaction conditions to ensure high yield and selectivity.

-

$$

\text{Pyrene derivative} + \text{Methanesulfonothioate} \rightarrow \text{O-(Pyren-1-ylmethyl) methanesulfonothioate}

$$ -

- Pyrene derivatives such as 1-(Chloromethyl)pyrene or 1-(Bromomethyl)pyrene.

- Methanesulfonothioate salts or esters.

- Base catalysts like triethylamine (Et3N) or pyridine to facilitate nucleophilic substitution.

-

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) due to their polar aprotic nature, which stabilizes the nucleophile.

- Temperature: Room temperature to mild heating (around 25-50°C).

- Time: Extended reaction times, typically overnight, to ensure complete conversion.

Enhanced Coupling via Microwave-Assisted Synthesis

Recent advances have employed microwave irradiation to accelerate the coupling process, reducing reaction times and increasing yields. This technique is particularly effective when coupling bulky aromatic systems like pyrene, which may have steric hindrance issues.

- Procedure:

- Combine pyrene derivative and methanesulfonothioate in a suitable solvent.

- Subject the mixture to microwave irradiation at optimized power and temperature (e.g., 100°C for 10-20 minutes).

- Purify the product via chromatography or recrystallization.

Post-Synthetic Modification and Functionalization

In some cases, the pyrene moiety is first synthesized with a reactive handle (e.g., aldehyde or amino group), which is subsequently reacted with a methanesulfonothioate derivative under mild conditions. This two-step approach allows for greater control over the regioselectivity and functional group compatibility.

Purification and Characterization

The synthesized compound is typically purified using preparative high-performance liquid chromatography (HPLC) or column chromatography, employing solvent systems such as acetonitrile/water or methanol/dichloromethane. Confirmation of structure and purity involves:

Research Findings and Data Tables

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | 1-(Chloromethyl)pyrene + Methanesulfonothioate | DMF, Et3N, room temp, overnight | ~70-85% | Nucleophilic substitution |

| 2 | Microwave irradiation | DMF, 100°C, 10 min | Improved yield, reduced time | Accelerated coupling |

| 3 | Post-synthetic modification | Aromatic aldehyde + sulfonothioate | Mild conditions | regioselective functionalization |

Chemical Reactions Analysis

Types of Reactions: O-(Pyren-1-ylmethyl) methanesulfonothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonothioate group to thiols or sulfides.

Substitution: The methanesulfonothioate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild to moderate conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

O-(Pyren-1-ylmethyl) methanesulfonothioate has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.

Biology: Employed in the labeling and detection of biomolecules, particularly in fluorescence microscopy.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

Industry: Utilized in the development of advanced materials and sensors

Mechanism of Action

The mechanism of action of O-(Pyren-1-ylmethyl) methanesulfonothioate involves its interaction with specific molecular targets. The pyrene moiety allows the compound to intercalate into nucleic acids, while the methanesulfonothioate group can form covalent bonds with thiol groups in proteins. This dual functionality enables the compound to act as a versatile tool in biochemical and biophysical studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Methanesulfonothioate Esters

Compound 1: Methanesulfonothioic acid, S,S'-1,4-butanediyl ester (CAS: N/A) This compound shares the methanesulfonothioate core but replaces the pyrenylmethyl group with a tetramethylene (butanediyl) chain. Key differences include:

Research Findings: The butanediyl analog’s IR spectrum confirms sulfonate S=O stretching at 980 cm⁻¹, a feature shared with methanesulfonothioate derivatives. However, the absence of aromatic groups limits its utility in fluorescence-based applications compared to the pyrenylmethyl variant .

Functional Analogs: Pyrenylmethyl Derivatives

Compound 2: Pyren-1-ylmethyl acrylate This compound shares the pyrenylmethyl group but replaces the methanesulfonothioate with an acrylate ester. Key contrasts include:

Research Findings: Pyren-1-ylmethyl acrylate has been used to functionalize silica-polystyrene nanoparticles via DMPP-mediated radical reactions, achieving monodisperse particles (PDI 0.047) . In contrast, the sulfonothioate group in this compound could enable thiol-disulfide exchange reactions or metal coordination, expanding its utility in dynamic covalent chemistry.

Sulfur-Containing Hybrid Compounds

Methanesulfonothioates may similarly act as ligands or stabilizers in nanoparticle synthesis, though this remains speculative without direct data.

Biological Activity

O-(Pyren-1-ylmethyl) methanesulfonothioate is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrene moiety, which is known for its fluorescent properties, making it useful in various biochemical applications. The sulfonothioate group contributes to its reactivity and potential biological interactions.

Biological Activity

1. Anti-inflammatory Effects

Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies on sulfurated derivatives have shown their ability to attenuate nitric oxide (NO) production in activated microglial cells, a critical aspect of neuroinflammation. The most potent compounds in these studies demonstrated IC50 values significantly lower than traditional anti-inflammatory agents, indicating their effectiveness at sub-lethal concentrations .

2. Immunomodulatory Effects

The compound has been evaluated for its immunomodulatory effects, particularly in the context of cytokine release. In vitro studies have shown that certain derivatives can inhibit the expression of pro-inflammatory cytokines such as IL-6 and IL-10, suggesting a role in modulating immune responses . This activity is crucial for developing therapies aimed at autoimmune diseases and chronic inflammatory conditions.

3. Mechanisms of Action

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Nitric Oxide Synthase (iNOS): This enzyme plays a pivotal role in the production of nitric oxide during inflammatory responses. Compounds that inhibit iNOS can reduce inflammation effectively.

- Cytokine Modulation: By affecting the signaling pathways that lead to cytokine production, this compound can alter immune responses and inflammation .

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound:

Case Study 1: Neuroinflammation

In a controlled study involving murine models, researchers administered various concentrations of this compound derivatives to assess their impact on neuroinflammation induced by lipopolysaccharides (LPS). The results demonstrated a significant reduction in NO levels and inflammatory cytokines, supporting the compound's potential as an anti-inflammatory agent .

Case Study 2: Cancer Research

Another study explored the effects of this compound on cancer cell lines. The findings suggested that the compound could induce apoptosis selectively in cancerous cells while sparing normal cells, highlighting its therapeutic potential in oncology .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.